molecular formula C8H5N3O3 B1608032 3-(3-Nitrophenyl)-1,2,4-oxadiazole CAS No. 90049-83-5

3-(3-Nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1608032
CAS RN: 90049-83-5
M. Wt: 191.14 g/mol
InChI Key: BXMPGUQFWQUYRY-UHFFFAOYSA-N
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Description

Compounds like “3-(3-Nitrophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring . They are used in the synthesis of various chemicals and are also found in some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound like “3-(3-Nitrophenyl)-1,2,4-oxadiazole” would likely involve a benzene ring with a nitro group and an oxadiazole ring . The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

Nitrobenzenes can undergo various chemical reactions, including reduction, substitution, and coupling reactions . The specific reactions that “3-(3-Nitrophenyl)-1,2,4-oxadiazole” can undergo would depend on its exact structure and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Nitrophenyl)-1,2,4-oxadiazole” would depend on its exact structure. Nitrobenzenes are generally yellow to pale yellow liquids with a characteristic odor .

Scientific Research Applications

Green Synthetic Methods

Researchers have developed eco-friendly synthetic methods for preparing 2-aryl-1,3,4-oxadiazole derivatives, including those related to 3-(3-Nitrophenyl)-1,2,4-oxadiazole. These methods feature high yields, simplicity in purification, and utilize water as the reaction medium, thus reducing environmental impact. Such advancements in green chemistry underscore the importance of sustainable practices in chemical synthesis (Zhu et al., 2015).

Corrosion Inhibition

Substituted oxadiazoles have been investigated for their role in corrosion inhibition, particularly on mild steel in hydrochloric acid medium. The studies highlight the potential of oxadiazole derivatives as effective corrosion inhibitors, which is critical for extending the lifespan of metal structures and components in industrial applications (Lagrenée et al., 2001).

Antimicrobial Properties

The antimicrobial evaluation of some 2,5-disubstituted 1,3,4-oxadiazole derivatives has revealed their potential as antibacterial and antifungal agents. Such compounds could lead to the development of new antimicrobial drugs, addressing the ongoing challenge of antibiotic resistance (Jafari et al., 2017).

Liquid Crystalline Properties

1,3,4-Oxadiazole derivatives with a nitro terminal group have been synthesized and characterized for their liquid crystalline properties. The presence of the nitro group significantly influences the mesomorphic behavior of these compounds, indicating their utility in the development of liquid crystal displays and other optical applications (Abboud et al., 2017).

Nonlinear Optical Properties

Oxadiazole derivatives have been explored for their significant second-order molecular nonlinearity, which is crucial for the design of efficient nonlinear optical materials. These findings provide a foundation for future research into photonic and electronic devices that leverage the unique properties of oxadiazoles (Mashraqui et al., 2004).

Biological Activity

The synthesis and in vitro biological assessment of 1,3,4-oxadiazole derivatives have demonstrated their potential in drug research due to low lipophilicity and high bioactivity. These compounds show promise in antibacterial and enzyme inhibition applications, supported by molecular docking and BSA binding studies, highlighting their relevance in pharmaceutical development (Virk et al., 2023).

Mechanism of Action

The mechanism of action of a compound like “3-(3-Nitrophenyl)-1,2,4-oxadiazole” would depend on its intended use. For example, some nitrobenzenes have been found to inhibit certain enzymes .

Safety and Hazards

Nitrobenzenes can be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Specific safety and hazard information for “3-(3-Nitrophenyl)-1,2,4-oxadiazole” would depend on its exact structure and properties.

Future Directions

Research on nitrobenzenes and similar compounds is ongoing, with potential applications in areas like medicinal chemistry and materials science . Future research on “3-(3-Nitrophenyl)-1,2,4-oxadiazole” could explore its potential uses in these and other areas.

properties

IUPAC Name

3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMPGUQFWQUYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378974
Record name 3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)-1,2,4-oxadiazole

CAS RN

90049-83-5
Record name 3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-nitrophenyl)-1,2,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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